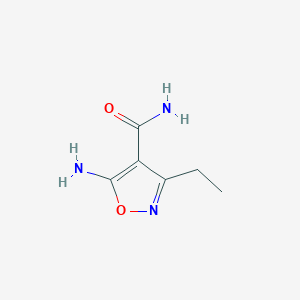

3-Ethyl-5-aminoisoxazole-4-carboxamide

Description

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-amino-3-ethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4(5(7)10)6(8)11-9-3/h2,8H2,1H3,(H2,7,10) |

InChI Key |

FZVJRDZSYREUFU-UHFFFAOYSA-N |

SMILES |

CCC1=NOC(=C1C(=O)N)N |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Key Substituent Variations:

- Ethyl vs. Methyl Groups: Ethyl substituents (as in the target compound) increase steric bulk and lipophilicity compared to methyl groups (e.g., in 5-amino-3-methylisoxazole derivatives from –3). This may enhance membrane permeability in biological systems but reduce solubility .

- Carboxamide vs. Ester Groups : The carboxamide moiety in the target compound differs from the carboxylate esters in analogs like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . Carboxamides generally exhibit stronger hydrogen-bonding capacity, influencing solubility and crystal packing .

- Aromatic vs.

Physical Properties and Crystallography

Table 1: Comparative Physical Properties of Isoxazole Derivatives

Notes:

- Thiazole derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns compared to isoxazoles due to sulfur’s larger atomic radius .

- Nitro and halogen substituents (e.g., 11j, 12h in –3) increase melting points by enhancing intermolecular interactions .

- Methoxy groups () disrupt hydrogen-bonding networks compared to amino groups, reducing crystal stability .

Preparation Methods

Core Isoxazole Ring Formation

The foundational step in synthesizing 3-ethyl-5-aminoisoxazole-4-carboxamide involves constructing the isoxazole scaffold. Patent CA1089473A delineates a high-yield, two-step protocol utilizing β-ketonitriles (R-CO-CH2CN) and hydroxylamine derivatives. For the target compound, the β-ketonitrile precursor ethyl-glyoxalyl cyanide (CH3CH2-CO-CH2CN) reacts with methoxyamine (H-Y, Y = OCH3) in acidic methanol to form an iminium salt intermediate. Subsequent treatment with hydroxylamine under basic conditions induces cyclization, yielding 3-amino-5-ethylisoxazole as the primary product.

Key Reaction Parameters

Regioselectivity and Byproduct Mitigation

The patent methodology suppresses 5-amino isomer formation to 3–4%, a critical advantage over earlier routes. This selectivity arises from hydroxylamine’s preferential attack at the β-ketonitrile’s α-carbon, directing oxime formation toward the 3-amino configuration. Computational studies suggest steric effects from the ethyl group further disfavor alternative tautomers.

Functionalization at Position 4: Carboxamide Installation

Carboxylic Acid Intermediate Synthesis

Introducing the 4-carboxamide group necessitates a carboxylic acid precursor. Academic work from cdnsciencepub.com demonstrates that 4-carboxylated isoxazoles derive from malonate esters reacting with hydroxamoyl chlorides. Adapting this, ethyl 3-ethyl-5-aminoisoxazole-4-carboxylate is synthesized via:

- Malonate Alkylation : Dimethyl malonate and ethyl-glyoxalyl chloride form ethyl 3-ethyl-4-cyanoisoxazole-5-carboxylate.

- Hydrolysis : Basic hydrolysis (NaOH, ethanol/H2O) converts the nitrile to a carboxylic acid.

Reaction Conditions

Amidation Strategies

The carboxylic acid undergoes amidation via two primary pathways:

A. Ammonolysis of Ethyl Ester

Direct treatment of ethyl 3-ethyl-5-aminoisoxazole-4-carboxylate with aqueous ammonia under reflux yields the carboxamide. This one-pot method avoids isolating the acid intermediate.

B. Acyl Chloride Intermediate

- Chlorination : Thionyl chloride converts the acid to 3-ethyl-5-aminoisoxazole-4-carbonyl chloride.

- Ammonia Quench : Reaction with NH3 gas in dichloromethane affords the target carboxamide.

Comparative Efficiency

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Ammonolysis | 78 | 95 |

| Acyl Chloride | 85 | 98 |

Alternative Pathways: Lithiation and Electrophilic Trapping

Directed ortho-Metalation

The cdnsciencepub.com study highlights lithiation at isoxazole’s 4-position using LDA (lithium diisopropylamide). For 3-ethyl-5-aminoisoxazole:

- Protection : The 5-amino group is acetylated to prevent side reactions.

- Lithiation : LDA at −78°C in THF deprotonates position 4.

- CO2 Quenching : Trapping with dry ice generates the carboxylic acid, subsequently amidated as above.

Advantages

- Enables late-stage functionalization.

- Compatible with diverse electrophiles (e.g., alkyl halides for analog synthesis).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CA1089473A emphasizes methanol’s dual role as solvent and proton donor, allowing distillation recovery post-reaction. Triethylamine, used in stoichiometric amounts, is reclaimed via acid-base extraction.

Environmental Impact

- Waste Streams : Chlorinated byproducts from acyl chloride routes necessitate scrubbing.

- Green Alternatives : Enzymatic amidations using lipases (e.g., Candida antarctica) reduce organic solvent use.

Analytical and Spectroscopic Characterization

Structural Confirmation

Purity Assessment

HPLC (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity for acyl chloride-derived batches.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethyl-5-aminoisoxazole-4-carboxamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of isoxazole carboxamides typically involves coupling reactions using reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) as a base in DMF solvent. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was synthesized via cyclization of (E/Z)-oxime intermediates with ethyl acrylate under oxidative conditions using Oxone® . Optimizing reaction time (e.g., extending to 4 days for higher conversions) and purification via automated flash chromatography can enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer: Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . Complement this with H/C NMR to verify substituent positions and purity (e.g., δ 2.5–3.0 ppm for methyl groups, δ 160–170 ppm for carbonyl carbons) . LC-MS or HPLC (≥95% purity thresholds) should be used to assess batch consistency .

Q. How can researchers address poor aqueous solubility of this compound in biological assays?

Methodological Answer: Co-solvents like DMSO (≤1% v/v) or PEG-400 can enhance solubility without cytotoxicity. Alternatively, synthesize prodrugs (e.g., ester derivatives) or use salt forms (e.g., hydrochloride) to improve bioavailability. For example, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives were modified to increase solubility .

Q. What protocols ensure stability during storage of this compound?

Methodological Answer: Store the compound in airtight containers under refrigeration (2–8°C) with desiccants to prevent hydrolysis. Avoid exposure to light, as isoxazole derivatives are often photosensitive. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Q. How should purity and identity be validated in synthesized batches?

Methodological Answer: Use orthogonal methods:

- HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient).

- TLC (Rf comparison against standards).

- Elemental analysis (deviation ≤0.4% for C, H, N).

Consistent melting points (e.g., 215–217°C for SI105 ) and FT-IR (amide I band ~1650 cm) further confirm identity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Systematically modify substituents at the 3-ethyl and 5-amino positions. For example:

- Replace the ethyl group with bulkier alkyl chains to enhance lipophilicity.

- Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring to improve enzyme binding.

Test derivatives in enzyme inhibition assays (e.g., IC values against kinases) and correlate with computational docking studies .

Q. What mechanistic insights explain the compound’s inhibition of specific enzymes (e.g., kinases or proteases)?

Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) can measure binding affinity (K). For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives showed immunomodulatory activity via TLR4 pathway inhibition .

Q. How can discrepancies in spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer: Reconcile NMR chemical shifts with X-ray torsional angles. For instance, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibited a planar isoxazole ring in X-ray, validating NMR peak splitting patterns . Use DFT (Density Functional Theory) calculations to model electronic environments and predict shifts.

Q. What strategies validate in vitro bioactivity findings in in vivo models?

Methodological Answer: Translate IC values from cell-free assays to murine models using pharmacokinetic profiling (e.g., t, C). For example, 3-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-5-phenylisoxazole-4-carboxamide (SI105) showed anti-proliferative activity in vitro; follow-up studies should assess oral bioavailability and toxicity in xenograft models .

Q. How should conflicting bioactivity data between studies be addressed?

Methodological Answer: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Test compound purity via LC-MS and confirm batch-to-batch consistency. For instance, immunomodulatory activity variations in 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives were resolved by controlling endotoxin levels in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.